molecular formula C19H27FN2O2 B4065356 N-(3-cyclopentylpropyl)-N'-(2-fluoro-5-methylphenyl)succinamide

N-(3-cyclopentylpropyl)-N'-(2-fluoro-5-methylphenyl)succinamide

Cat. No. B4065356
M. Wt: 334.4 g/mol
InChI Key: JIEDSGUDVVFTMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyclopentylpropyl)-N'-(2-fluoro-5-methylphenyl)succinamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme plays a crucial role in the metabolism of GABA, which is the main inhibitory neurotransmitter in the central nervous system. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to a range of potential therapeutic applications.

Scientific Research Applications

Therapeutic Strategies for Spinal Cord Injury

Advancements in understanding spinal cord injury (SCI) pathophysiology have led to therapeutic strategies aimed at protection and repair. Clinical trials exploring neuroprotective strategies, such as riluzole and minocycline, and transplantation methods reflect a growing optimism for developing effective SCI therapies (Hawryluk et al., 2008).

Toxicity of Organic Fluorophores in Molecular Imaging

The utility and safety of organic fluorophores, including their fluorescent characteristics and toxicity profiles, are critical for their application in vivo cancer diagnosis and molecular imaging. This review highlights the need for thorough investigation to ensure safe administration to patients, suggesting a cautious approach to integrating new chemical compounds into clinical practice (Alford et al., 2009).

Immunomodulatory Activities of Fluoroquinolones

Fluoroquinolones demonstrate immunomodulatory effects, influencing both cellular and humoral immunity. This review provides insights into the mechanisms of action and potential applications of fluoroquinolones in latent or chronic infections, indicating the broader implications of chemical compounds on immune regulation (Dalhoff, 2005).

Fluorescent Properties of Methylene Blue

Methylene blue's emerging role as a fluorophore in surgical settings underscores the potential of chemical compounds in enhancing surgical techniques through fluorescence imaging. This illustrates the intersection of chemistry and medical innovation, leading to improved clinical outcomes (Cwalinski et al., 2020).

Nutrition and Cancer Therapy

The integration of nutritional manipulations with conventional cancer therapies highlights the multidisciplinary approach to cancer treatment. The review on n-3 polyunsaturated fatty acids (PUFAs) in colon cancer therapy exemplifies how chemical compounds, including dietary elements, can synergize with pharmacological treatments to enhance therapeutic efficacy (Dupertuis et al., 2007).

properties

IUPAC Name

N-(3-cyclopentylpropyl)-N'-(2-fluoro-5-methylphenyl)butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27FN2O2/c1-14-8-9-16(20)17(13-14)22-19(24)11-10-18(23)21-12-4-7-15-5-2-3-6-15/h8-9,13,15H,2-7,10-12H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIEDSGUDVVFTMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)CCC(=O)NCCCC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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